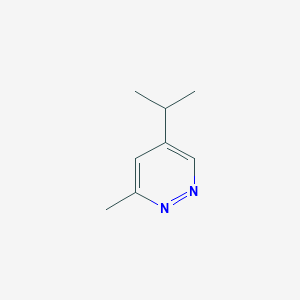

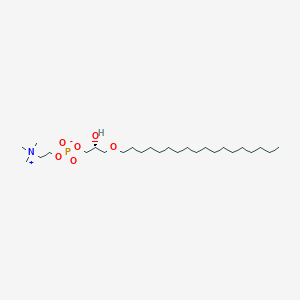

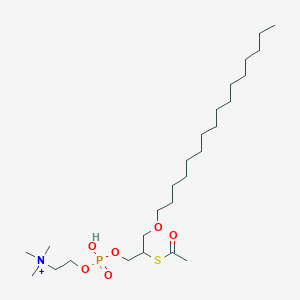

![molecular formula C7H7NO3 B163759 1,3-二氧杂环[4,5-C]吡啶-4-甲醇 CAS No. 139645-23-1](/img/structure/B163759.png)

1,3-二氧杂环[4,5-C]吡啶-4-甲醇

描述

科学研究应用

Chemical Synthesis

“1,3-Dioxolo[4,5-C]pyridine-4-methanol” is a chemical compound with the molecular formula C7H7NO3 . It is used in the synthesis of various other chemical compounds. It is typically stored at temperatures between 0-8°C and appears as a yellow powder .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “1,3-Dioxolo[4,5-C]pyridine-4-methanol” serves as one such standard .

Unexpected Formation of Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives

In the process of attempting to prepare functionalized 5-iodopyridine derivatives, the unexpected formation of iodo [1,3] dioxolo [4,5-c] pyridine was discovered . The conversion of 3-alkoxy pyridine-4-ol to the corresponding 5-iodo compound is achieved by reacting with one equivalent of iodine or tetramethylammonium dichloroiodate under alkaline conditions .

Anticonvulsant Activity Evaluation

“1,3-Dioxolo[4,5-C]pyridine-4-methanol” has been evaluated for its anticonvulsant activity using the MES test . This suggests potential applications in the development of new anticonvulsant drugs .

Commercial Availability

“1,3-Dioxolo[4,5-C]pyridine-4-methanol” is commercially available and can be purchased for use in various research applications. It is offered by several suppliers, indicating its importance in scientific research.

Safety and Handling

The compound is classified under GHS07 for safety, with the signal word "Warning" . Hazard statements include H315, H319, and H335, and precautionary statements include P261, P305+351+338, and P302+352 . This information is crucial for ensuring safe handling and use in research applications .

未来方向

A related compound, [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, was found to have significant anticonvulsant activity with a good toxicity profile . This suggests that “1,3-Dioxolo[4,5-C]pyridine-4-methanol” and related compounds could be further explored for their potential as neurotherapeutic agents.

作用机制

Target of Action

It has been suggested that this compound may have potential anti-seizure properties , indicating that it might interact with targets involved in neuronal signaling.

Mode of Action

Given its potential anti-seizure activity , it could be hypothesized that it may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby altering neuronal excitability and reducing the likelihood of seizure events.

Biochemical Pathways

Based on its potential anti-seizure activity , it may be involved in modulating the activity of pathways related to neuronal signaling and excitability.

Result of Action

Given its potential anti-seizure activity , it may help to reduce neuronal excitability and prevent the abnormal electrical discharges in the brain that lead to seizures.

属性

IUPAC Name |

[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMSBEKLRNNBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601340 | |

| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxolo[4,5-C]pyridine-4-methanol | |

CAS RN |

139645-23-1 | |

| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

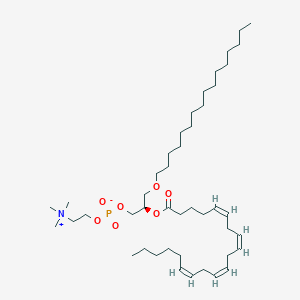

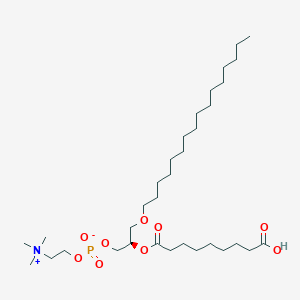

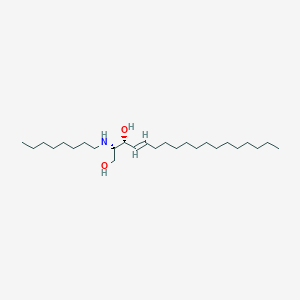

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

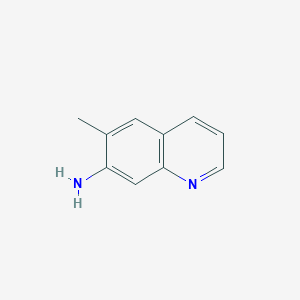

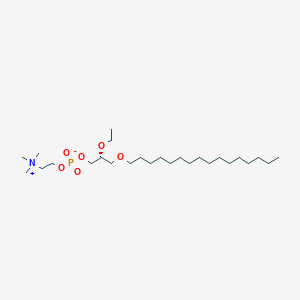

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

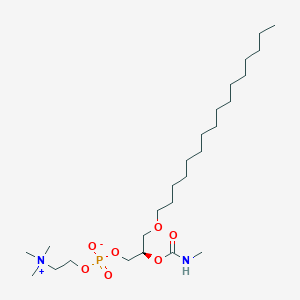

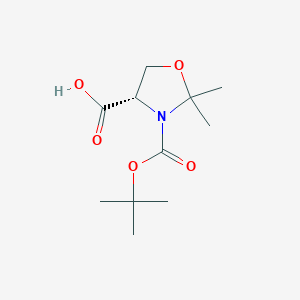

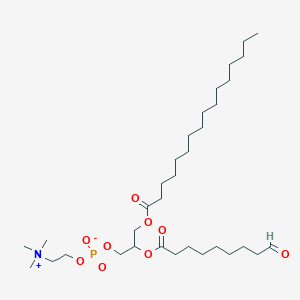

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)